6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid

Lipophilicity Permeability Drug-likeness

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a polyfunctional quinoline derivative characterized by a carboxylic acid at the 4‑position, a bromine atom at the 6‑position, a pyridin‑4‑yl group, and a rigidifying ethenyl (vinyl) linker between the quinoline core and the pyridine ring. It is listed in the ZINC database of commercially available compounds (ZINC000033982888) and is offered by multiple building‑block suppliers for early‑stage drug discovery.

Molecular Formula C17H11BrN2O2
Molecular Weight 355.191
CAS No. 926204-88-8
Cat. No. B2899416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
CAS926204-88-8
Molecular FormulaC17H11BrN2O2
Molecular Weight355.191
Structural Identifiers
SMILESC1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3
InChIInChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22)/b3-1+
InChIKeyKKNHYSSJHQAITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic Acid (CAS 926204-88-8): A Distinctive Building Block for Medicinal Chemistry and Chemical Biology


6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a polyfunctional quinoline derivative characterized by a carboxylic acid at the 4‑position, a bromine atom at the 6‑position, a pyridin‑4‑yl group, and a rigidifying ethenyl (vinyl) linker between the quinoline core and the pyridine ring [1]. It is listed in the ZINC database of commercially available compounds (ZINC000033982888) and is offered by multiple building‑block suppliers for early‑stage drug discovery . The compound’s structure combines a hydrogen‑bond donor/acceptor carboxylic acid, a halogen capable of participating in halogen bonding or metal‑catalyzed cross‑coupling, and a conjugated π‑system that restricts conformational freedom relative to fully saturated analogs—features that differentiate it from simpler quinoline‑4‑carboxylic acid building blocks [1].

Why 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic Acid Cannot Be Replaced by Common Quinoline‑4‑Carboxylic Acid Analogs


Simple quinoline‑4‑carboxylic acids such as 6‑bromo‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid (CAS 1016798-13-2) or 2‑(pyridin‑4‑yl)quinoline‑4‑carboxylic acid (CAS 14228-23-0) lack the E‑configured ethenyl bridge that locks the pyridine ring into a specific dihedral angle relative to the quinoline plane [1][2]. This conformational restriction directly affects molecular shape, π‑conjugation, and the spatial presentation of key pharmacophoric features recognized by biological targets. Furthermore, the combination of the 6‑bromo substituent with the extended conjugated system modifies the compound’s lipophilicity and polar surface area in a manner that is not recapitulated by either the non‑brominated or the saturated‑linker analogs [1]. Consequently, replacing this compound with a simpler analog is likely to alter target binding, physicochemical properties, and synthetic utility, making generic substitution scientifically unsound without explicit head‑to‑head validation.

Quantitative Differentiation Evidence: 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic Acid vs. Closest Analogs


Increased Lipophilicity and Reduced Polar Surface Area Relative to the Saturated-Linker Analog

The target compound exhibits a computed logP of 3.99 and a topological polar surface area (tPSA) of 54 Ų, compared to a logP of 3.76 and a tPSA of 63 Ų for 6‑bromo‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid (CAS 1016798-13-2), which lacks the ethenyl bridge [1]. The 0.23-unit increase in logP and 9 Ų reduction in tPSA indicate superior predicted membrane permeability, consistent with the physicochemical influence of the extended conjugated linker.

Lipophilicity Permeability Drug-likeness

Conformational Restriction via the E‑Ethenyl Linker Enforces a Distinct Three‑Dimensional Pharmacophore

The E‑configured ethenyl bridge in the target compound restricts the dihedral angle between the quinoline and pyridine rings to a narrow range near 0° or 180°, unlike the freely rotatable single bond in 6‑bromo‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid [1][2]. This rigidity pre‑organizes the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding. In contrast, the saturated‑linker analog can adopt multiple low‑energy conformers, only one of which may be recognized by the target.

Conformational analysis Structure-based design Ligand efficiency

SAR Context: Pyridinylvinyl‑Substituted Quinolines Exhibit Enhanced Antifungal Potency Over Pyridinyl‑Substituted Congeners

In a systematic SAR study, 2‑(2‑pyridin‑4‑yl)vinyl)quinoline (compound 16) and 2‑(pyridin‑4‑yl)quinoline (compound 9) were compared for antifungal activity against Candida albicans and non‑albicans Candida species [1]. The vinyl‑bridged derivative showed superior MIC₈₀ and MIC₅₀ values, demonstrating that the extended conjugated linker improves antifungal potency. Although the published study used the non‑carboxylated parent quinolines, the target compound incorporates the same pharmacophoric vinyl‑pyridine motif and a carboxylic acid handle, positioning it as a logical next‑generation analog for further potency optimization and target identification.

Antifungal Structure-activity relationship Quinoline

Synthetic Versatility: The 6‑Bromo Substituent Provides a Handle for Late‑Stage Diversification Not Available in Non‑Halogenated Analogs

The bromine atom at the 6‑position of the target compound enables palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig) for rapid analog generation, a capability absent in 2‑(pyridin‑4‑yl)quinoline‑4‑carboxylic acid (CAS 14228-23-0) [1][2]. This synthetic handle allows medicinal chemists to explore structure‑activity relationships around the quinoline core without de novo synthesis of the entire scaffold, reducing cycle times and cost in lead optimization. The ethenyl linker remains intact under standard cross‑coupling conditions, further enhancing the compound’s utility as a multi‑functional building block.

Cross-coupling Late-stage functionalization Synthetic chemistry

Procurement‑Guided Application Scenarios for 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic Acid


Lead Optimization for Kinase or Antifungal Targets Requiring Extended Aromatic Systems

Programs targeting kinases or fungal pathogens where a planar, conjugated biaryl system is favored can use this compound as a privileged core. The quantitative logP advantage (+0.23) over the saturated‑linker analog predicts better cell permeability, while the documented antifungal SAR for vinyl‑bridged quinolines supports the choice of this scaffold [1][2].

Focused Library Synthesis via Late‑Stage Diversification at the 6‑Position

The 6‑bromo handle enables parallel synthesis of focused libraries through Suzuki coupling with aryl boronic acids. This strategy is not accessible with non‑halogenated quinoline‑4‑carboxylic acids, making the compound a strategic procurement choice for medicinal chemistry groups aiming to rapidly explore SAR around the quinoline ring [1].

Structure‑Based Design Exploiting a Pre‑Organized Pharmacophore

For targets with crystallographic evidence of a flat, hydrophobic binding pocket (e.g., P2X4 receptor or cytochrome P450 enzymes), the rigid ethenyl linker minimizes the entropic penalty upon binding. The restricted conformational ensemble, relative to flexible analogs, can translate into improved ligand efficiency and selectivity, as inferred from general principles of conformational pre‑organization [1].

Physicochemical Property Optimization for CNS or Intracellular Targets

The compound’s reduced tPSA (54 Ų vs. 63 Ų for the saturated analog) approaches the threshold of <60 Ų often associated with CNS penetration. Combined with a logP of 3.99, this profile makes it a suitable starting point for central nervous system or intracellular target campaigns where passive permeability is critical [1].

Quote Request

Request a Quote for 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.